molecular formula C14H14O3 B8534640 3-(Furan-2-yl)-2-methylbenzyl acetate

3-(Furan-2-yl)-2-methylbenzyl acetate

Cat. No.: B8534640
M. Wt: 230.26 g/mol
InChI Key: IIPZHOOXPUGFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-2-methylbenzyl acetate is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

[3-(furan-2-yl)-2-methylphenyl]methyl acetate

InChI

InChI=1S/C14H14O3/c1-10-12(9-17-11(2)15)5-3-6-13(10)14-7-4-8-16-14/h3-8H,9H2,1-2H3

InChI Key

IIPZHOOXPUGFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CO2)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 10.0 g (0.056 mol) of 3-amino-2-methylphenylmethyl acetate and 37.4 g (0.055 mol) of furan was heated to reflux, and 8.6 g (0.084 mol) of tert-butyl nitrite was added dropwise during 30 minutes. Upon complete addition, the reaction mixture was heated under reflux an additional 1.5 hours, then cooled, and 300 mL of heptane was added. The solution was filtered through 50 g of silica gel. The silica gel was washed with 400 mL of pentane. The wash and filtrate were combined and concentrated under reduced pressure to give a residual oil which was subjected to column chromatography on silica gel, eluting with toluene. The appropriate fractions were combined and concentrated under reduced pressure to give a residual oil. The oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 4.1 g of 3-(2-furanyl)-2-methylphenylmethyl acetate, b.p. 94±2° C./0.05 mm.
Name
3-amino-2-methylphenylmethyl acetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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